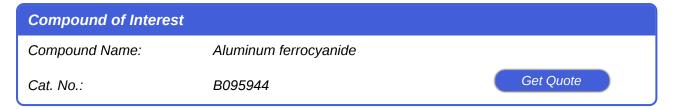


An In-depth Technical Guide to Aluminum Ferrocyanide: Identifiers, Properties, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **aluminum ferrocyanide**, a complex inorganic compound with emerging applications in various scientific fields. This document details its chemical identifiers, summarizes key quantitative data, and provides indepth experimental protocols for its synthesis and characterization.

Chemical Identifiers and Nomenclature

Aluminum ferrocyanide is a coordination polymer with a complex structure. Accurate identification is crucial for research and regulatory purposes. The primary identifiers for this compound are summarized in the table below.



Identifier	Value	Reference
CAS Number	15669-30-4	[1][2]
Molecular Formula	C18Al4Fe3N18	[3]
IUPAC Name	tetraaluminum;tris(iron(2+));oct adecacyanide	[3]
InChI Key	UGXDICPIVUWXLR- UHFFFAOYSA-N	[1][3]
EINECS Number	239-745-3	[3]
PubChem CID	15607596	[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for **aluminum ferrocyanide** based on theoretical calculations and experimental findings for related metal ferrocyanides.

Table 2.1: Elemental Composition (Theoretical)

Element	Symbol	Atomic Weight (g/mol)	Molar Ratio	Percentage by Mass (%)
Aluminum	Al	26.98	4	14.51
Iron	Fe	55.85	3	22.53
Carbon	С	12.01	18	29.09
Nitrogen	N	14.01	18	33.87
Total	100.00			

Table 2.2: Spectroscopic and Thermal Properties (Illustrative)



Property	Technique	Characteristic Values
Crystal Structure	X-ray Diffraction (XRD)	Face-centered cubic (FCC) lattice, similar to Prussian blue analogues.
Vibrational Modes	Fourier-Transform Infrared Spectroscopy (FTIR)	Strong absorption band around 2080 cm ⁻¹ (C≡N stretching). Additional bands related to Fe-C and Al-N vibrations.
Thermal Stability	Thermogravimetric Analysis (TGA)	Decomposition onset temperature is expected to be in the range of 200-400 °C, with mass loss corresponding to the release of cyanide groups.
Phase Transitions	Differential Scanning Calorimetry (DSC)	Endothermic and exothermic peaks corresponding to dehydration, decomposition, and phase transitions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of aluminum ferrocyanide.

3.1. Synthesis of **Aluminum Ferrocyanide**

This protocol describes a typical precipitation method for the synthesis of **aluminum ferrocyanide**.

Materials:

- Aluminum chloride (AlCl₃)
- Potassium ferrocyanide (K₄[Fe(CN)₆])



- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Drying oven

Procedure:

- · Preparation of Reactant Solutions:
 - Prepare a 0.1 M aqueous solution of aluminum chloride.
 - Prepare a 0.1 M aqueous solution of potassium ferrocyanide.
- Precipitation:
 - Place the aluminum chloride solution in a beaker on a magnetic stirrer.
 - Slowly add the potassium ferrocyanide solution dropwise to the aluminum chloride solution while stirring continuously.
 - A precipitate of aluminum ferrocyanide will form immediately.
- Aging the Precipitate:
 - Continue stirring the mixture for 1-2 hours at room temperature to allow for the complete precipitation and aging of the product.
- · Isolation and Washing:
 - Separate the precipitate from the solution by vacuum filtration using a Buchner funnel.
 - Wash the precipitate several times with deionized water to remove any unreacted starting materials and by-products.



- Finally, wash the precipitate with ethanol or acetone to facilitate drying.
- Drying:
 - Dry the collected aluminum ferrocyanide powder in a drying oven at 60-80 °C for several hours until a constant weight is achieved.

3.2. Characterization Methods

3.2.1. Elemental Analysis

- Atomic Absorption Spectroscopy (AAS): To determine the ratio of aluminum to iron. A
 detailed protocol involves the dissolution of a known mass of the synthesized powder in a
 suitable acid, followed by analysis using an AAS instrument calibrated with standard
 solutions of aluminum and iron.
- CHN Elemental Analysis: To determine the mass percentages of carbon, hydrogen, and nitrogen. This is performed using a dedicated CHN elemental analyzer.

3.2.2. X-ray Diffraction (XRD)

- Purpose: To determine the crystal structure and phase purity of the synthesized aluminum ferrocyanide.
- Procedure: A powdered sample is mounted on a sample holder and analyzed using an X-ray diffractometer. The diffraction pattern is typically recorded over a 2θ range of 10-80 degrees.
 The resulting diffractogram is then compared with standard diffraction patterns for related compounds.

3.2.3. Fourier-Transform Infrared Spectroscopy (FTIR)

- Purpose: To identify the functional groups present in the compound, particularly the cyanide ligands.
- Procedure: A small amount of the dried powder is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded in the range of 4000-400 cm⁻¹.

3.2.4. Thermal Analysis (TGA/DSC)



- Purpose: To evaluate the thermal stability and decomposition behavior of aluminum ferrocyanide.
- Procedure: A small, accurately weighed sample is placed in a crucible and heated in a
 controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The
 mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

Visualizations

4.1. Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of aluminum ferrocyanide.

Workflow for the synthesis and characterization of aluminum ferrocyanide.

4.2. Logical Relationship of Identifiers

This diagram shows the hierarchical relationship between the different chemical identifiers for aluminum ferrocyanide.

Relationship between chemical identifiers for aluminum ferrocyanide.

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